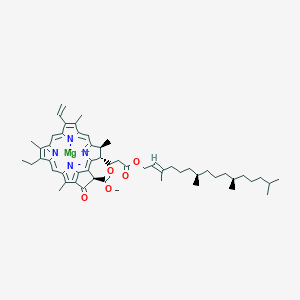
Coniferyl alcohol
概要
説明
Coniferyl alcohol is an organic compound with the formula HO (CH 3 O)C 6 H 3 CH=CHCH 2 OH . It is a white crystalline alcohol obtained by hydrolysis of coniferin with emulsin or found as an ester in benzoin and is involved in the formation of lignin .
Synthesis Analysis
Coniferyl alcohol is produced from coniferyl aldehyde by the action of dehydrogenase enzymes . A study has identified the combination of Segniliparus rugosus CAR (SrCAR) and Medicago sativa cinnamyl alcohol dehydrogenase (MsCAD2) as the most efficient enzymatic cascade for the two-step reduction of ferulic acid to coniferyl alcohol .Molecular Structure Analysis
The molecular structure of Coniferyl alcohol is HO (CH 3 O)C 6 H 3 CH=CHCH 2 OH . Raman spectra of coniferyl alcohol crystals showed orientation dependence, which helped in band assignment .Chemical Reactions Analysis
Evaporation of coniferyl alcohol starts around 200–250 °C, and competes with secondary pyrolysis reactions, such as polymerization and side-chain conversion reactions .Physical And Chemical Properties Analysis
Coniferyl alcohol is a colourless or white solid . It is one of the monolignols, produced via the phenylpropanoid biochemical pathway .科学的研究の応用
-
Lignin Pyrolysis
- Field : Wood Science
- Application : Coniferyl alcohol is a primary product in lignin pyrolysis, a process that converts lignin into biochemicals, biomaterials, and biofuels .
- Methods : The process involves thermal degradation under a limited amount of oxygen. Fast pyrolysis of wood, with a short residence time for volatile intermediates in the heating zone, produces good yields of an organic liquid that contains useful lignin-derived aromatic chemicals .
- Results : The Ph β-ether dimer (guaiacylglycerol-β-guaiacyl ether) gives coniferyl alcohol in a 30.4 mol% yield, representing 60 mol% of the decomposition products of this dimer .
-
Biofuels Production
- Field : Bioenergy
- Application : Coniferyl alcohol is a critical phytochemical in the production of biofuels .
- Methods : The process involves the enzyme-catalyzed oxidation of coniferyl alcohol .
- Results : The spectroscopic analyses of coniferyl alcohol and its oxidation products are used to understand lignin composition and augment pretreatment strategies for reducing biomass recalcitrance .
-
Synthesis of Valuable Chemicals
- Field : Chemical Synthesis
- Application : Coniferyl alcohol is used to synthesize various valuable chemicals, such as pinoresinol (hypoglycemic agent), sesamin (anticholesterolemic and antihypertensive properties), and silibinin (used as a hepatoprotective and recently shown to have therapeutic effect for both cancer .
- Methods : The specific methods of synthesis would depend on the target chemical .
- Results : The synthesized chemicals have various bioactive properties and therapeutic effects .
-
Study of Plant Products Synthesis
- Field : Plant Biochemistry
- Application : Coniferyl alcohol is widely used in the study of the synthesis mechanism and chemical structure of some natural plant products .
- Methods : The specific methods would depend on the target plant product .
- Results : The studies provide insights into the high R&D and market value of these plant products .
-
Biosynthesis of Eugenol, Stilbenoids, and Coumarin
- Field : Plant Biochemistry
- Application : Coniferyl alcohol is an intermediate in the biosynthesis of eugenol, stilbenoids, and coumarin .
- Methods : The specific biosynthesis pathways would depend on the target compound .
- Results : The studies provide insights into the biosynthesis of these compounds in both gymnosperm and angiosperm plants .
-
Production of Gum Benzoin
-
Production of High-Value Aromatic Alcohols
- Field : Green Chemistry
- Application : Coniferyl alcohol is used in the consolidated production of high-value aromatic alcohols directly from lignocellulosic biomass .
- Methods : The process involves the biocatalytic treatment of lignocellulose to release and convert ferulic acid with feruloyl esterase, carboxylic acid reductase, and aldo-keto reductase .
- Results : This whole cell catalytic cascade achieved equivalent release of ferulic acid from lignocellulose compared to alkaline hydrolysis, and also displayed efficient conversion of ferulic acid to coniferol .
-
Fluorescence Properties
- Field : Biochemical Analysis
- Application : Coniferyl alcohol has hitherto unrecognized fluorescence properties, which can be used in various biochemical analyses .
- Methods : The fluorescence of coniferyl alcohol can be measured at 416 nm following excitation at 290, 310 or 340 nm .
- Results : The fluorescence properties of coniferyl alcohol can be used to demonstrate its oxidation following enzymatic treatment .
-
Fungal Growth Inhibitor
-
Synthesis of Pinoresinol
- Field : Chemical Synthesis
- Application : Coniferyl alcohol is used in the efficient synthesis of pinoresinol, an important lignin monomer .
- Methods : The specific methods would depend on the synthesis process .
- Results : The studies provide insights into the synthesis of pinoresinol from coniferyl alcohol .
-
Biosynthesis of Eugenol, Stilbenoids, and Coumarin
- Field : Plant Biochemistry
- Application : Coniferyl alcohol is an intermediate in the biosynthesis of eugenol, stilbenoids, and coumarin .
- Methods : The specific biosynthesis pathways would depend on the target compound .
- Results : The studies provide insights into the biosynthesis of these compounds in both gymnosperm and angiosperm plants .
-
Production of Gum Benzoin
-
Consolidated Production of High-Value Aromatic Alcohols
- Field : Green Chemistry
- Application : Coniferyl alcohol is used in the consolidated production of high-value aromatic alcohols directly from lignocellulosic biomass .
- Methods : The process involves the biocatalytic treatment of lignocellulose to release and convert ferulic acid with feruloyl esterase (XynZ), carboxylic acid reductase (CAR) and aldo-keto reductase (AKR) .
- Results : This whole cell catalytic cascade not only achieved equivalent release of ferulic acid from lignocellulose compared to alkaline hydrolysis, but also displayed efficient conversion of ferulic acid to coniferol .
-
Fluorescence Properties
- Field : Biochemical Analysis
- Application : Coniferyl alcohol has hitherto unrecognized fluorescence properties, which can be used in various biochemical analyses .
- Methods : The fluorescence of coniferyl alcohol can be measured at 416 nm following excitation at 290, 310 or 340 nm .
- Results : The fluorescence properties of coniferyl alcohol can be used to demonstrate its oxidation following enzymatic treatment .
-
Fungal Growth Inhibitor
-
Synthesis of Pinoresinol
- Field : Chemical Synthesis
- Application : Coniferyl alcohol is used in the efficient synthesis of pinoresinol, an important lignin monomer .
- Methods : The specific methods would depend on the synthesis process .
- Results : The studies provide insights into the synthesis of pinoresinol from coniferyl alcohol .
Safety And Hazards
将来の方向性
Coniferyl alcohol forms lignin or lignans when copolymerized with related aromatic compounds . It is an intermediate in the biosynthesis of eugenol and of stilbenoids and coumarin . The utilization of lignocellulosic biomass (cellulose, lignin, hemicellulose) could be a promising alternative route for the synthesis of carbon materials .
特性
IUPAC Name |
4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-13-10-7-8(3-2-6-11)4-5-9(10)12/h2-5,7,11-12H,6H2,1H3/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFRWRFFLBVWSI-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Record name | coniferyl alcohol | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Coniferyl_alcohol | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50186489 | |
| Record name | (E)-Coniferyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50186489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White or yellow hygroscopic powder; [Alfa Aesar MSDS], Solid | |
| Record name | Coniferyl alcohol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13085 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Coniferyl alcohol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012915 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
0.0000088 [mmHg] | |
| Record name | Coniferyl alcohol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13085 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Coniferyl alcohol | |
CAS RN |
32811-40-8, 458-35-5 | |
| Record name | trans-Coniferyl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32811-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Coniferyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032811408 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 4-(3-hydroxy-1-propen-1-yl)-2-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (E)-Coniferyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50186489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxy-3-methoxycinnamylic alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.617 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-[(1E)-3-hydroxyprop-1-en-1-yl]-2-methoxyphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CONIFERYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7SM92591P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Coniferyl alcohol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012915 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
74 °C | |
| Record name | Coniferyl alcohol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012915 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















